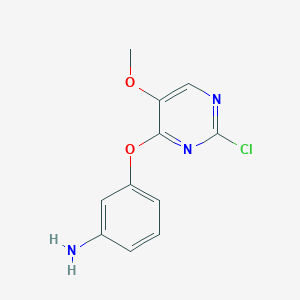

3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline

説明

特性

IUPAC Name |

3-(2-chloro-5-methoxypyrimidin-4-yl)oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c1-16-9-6-14-11(12)15-10(9)17-8-4-2-3-7(13)5-8/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJUJTJLHKCUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC2=CC=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901217180 | |

| Record name | 3-[(2-Chloro-5-methoxy-4-pyrimidinyl)oxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901217180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643967-62-7 | |

| Record name | 3-[(2-Chloro-5-methoxy-4-pyrimidinyl)oxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1643967-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2-Chloro-5-methoxy-4-pyrimidinyl)oxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901217180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Route

The synthesis of 3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline typically involves a nucleophilic aromatic substitution (S_NAr) reaction where the chlorine atom at the 4-position of 2-chloro-5-methoxypyrimidine is displaced by the nucleophilic aniline derivative.

-

- 2-Chloro-5-methoxypyrimidine

- 3-Aminophenol or 3-aminophenyl derivatives (aniline derivatives)

Reaction Type: Nucleophilic aromatic substitution (S_NAr) on the pyrimidine ring.

-

- Base such as potassium carbonate or sodium hydride to deprotonate the nucleophile.

- Polar aprotic solvents like dimethylformamide (DMF) or dioxane.

- Elevated temperatures (80–120 °C) to facilitate substitution.

Mechanism: The lone pair on the aniline nitrogen attacks the electrophilic carbon bearing the chlorine on the pyrimidine ring, displacing the chloride ion and forming the ether linkage.

Detailed Synthetic Procedure

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2-Chloro-5-methoxypyrimidine + 3-aminophenol | Reaction in the presence of K2CO3 in dioxane at 100 °C for 6–12 hours | 70–85 |

| 2 | Work-up and purification | Extraction with organic solvents, washing, drying, and recrystallization or chromatography | — |

This method is widely reported in literature and patents for pyrimidine ether derivatives due to its straightforward approach and good yields.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dioxane, DMF, or NMP | Polar aprotic solvents favor nucleophilic substitution |

| Base | Potassium carbonate (K2CO3) or Sodium hydride (NaH) | Deprotonates aniline to increase nucleophilicity |

| Temperature | 80–120 °C | Elevated temperature accelerates substitution |

| Reaction Time | 6–24 hours | Depending on scale and substrate purity |

| Catalyst | Usually none for S_NAr; Pd catalyst for Buchwald–Hartwig | Catalyst needed only for cross-coupling reactions |

Research Findings and Analytical Data

- Yields: Reported yields for nucleophilic substitution reactions to prepare this compound range from 70% to 85%, indicating good efficiency.

- Purity: Products are typically purified by recrystallization or column chromatography to achieve high purity for further applications.

- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and elemental analysis. The presence of the ether linkage and substitution pattern is verified by characteristic chemical shifts and coupling constants.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (S_NAr) | 2-Chloro-5-methoxypyrimidine + 3-aminophenol | K2CO3, dioxane, 100 °C, 6–12 h | Simple, cost-effective, good yield | Requires elevated temperature |

| Organolithium Approach | 2-Chloro-5-methoxypyrimidine + organolithium reagents | Anhydrous, low temperature | High selectivity | Sensitive conditions, complex |

| Buchwald–Hartwig Amination | 4-Chloropyrimidine + aniline | Pd catalyst, ligand, base, mild temp | Mild conditions, scalable | Requires expensive catalyst |

Industrial Considerations

In industrial synthesis, the nucleophilic aromatic substitution method is preferred for its simplicity and scalability. Optimization includes:

- Use of continuous flow reactors to improve heat and mass transfer.

- Automation of reagent addition and temperature control to enhance reproducibility.

- Recycling of solvents and bases to reduce cost and environmental impact.

化学反応の分析

Types of Reactions

3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide and potassium carbonate in solvents like dioxane.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative, while oxidation can produce pyrimidine oxides .

科学的研究の応用

3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline has several scientific research applications:

作用機序

The mechanism of action of 3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural differences and properties of 3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline and its analogs:

Comparative Analysis

Solubility and Polarity

- This is supported by the shorter HPLC retention time (0.75 min) observed for the dichloro analog, which lacks the polar methoxy group .

- Pyrrolopyrimidine Analog () : The fused pyrrolo ring and methyl group reduce polarity, likely making this compound more lipophilic than the target.

Reactivity

- The chloro group at position 2 in the target compound is a reactive site for further functionalization (e.g., Suzuki coupling or amination). In contrast, the dichloro analog () offers two reactive positions but lacks the methoxy group’s directing effects.

生物活性

Overview

3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chloro and methoxy substituent on the pyrimidine ring, linked to an aniline group. The biological activity of this compound is primarily related to its interactions with various molecular targets, making it a subject of interest for further research.

The compound can be synthesized through nucleophilic substitution reactions involving 2-chloro-5-methoxypyrimidine and phenylamine. The resulting compound possesses several functional groups that allow for diverse chemical reactivity, including:

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles.

- Oxidation and Reduction: It can undergo redox reactions, affecting its biological activity.

- Coupling Reactions: It can form complex structures with other aromatic compounds, enhancing its pharmacological potential.

The biological activity of 3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline is attributed to its ability to modulate enzyme activity and receptor interactions. For instance, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, the compound's structure allows it to interact with various cellular pathways, potentially influencing cell proliferation and migration.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Activity:

- Research indicates that derivatives of pyrimidine compounds often exhibit significant antimicrobial properties. For example, chloroethyl pyrimidine nucleosides have shown inhibition of cell proliferation in cancer cell lines . While specific data on 3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline is limited, its structural similarities suggest potential efficacy against microbial pathogens.

-

Antiviral Properties:

- In related studies, pyrimidine derivatives have been evaluated for their antiviral activities against HIV. Compounds with similar structural motifs demonstrated nanomolar activity against HIV reverse transcriptase . This suggests that 3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline may also hold promise as an antiviral agent.

- Inhibition of Kinases:

Case Studies

A few notable case studies highlight the biological relevance of similar compounds:

Q & A

Q. What are the recommended synthetic routes for 3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline, and what critical parameters affect yield?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. A common route is the reaction of 2-chloro-5-methoxy-4-hydroxypyrimidine with 3-aminophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key parameters include:

- Protecting Groups: Use of Boc or acetyl groups to prevent amine oxidation during coupling .

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require careful drying to avoid hydrolysis.

- Catalysis: Pd-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency for complex intermediates .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. How should researchers approach spectroscopic characterization of this compound, and what key spectral signatures are indicative of its structure?

Methodological Answer:

- NMR:

- ¹H NMR: Aromatic protons on the pyrimidine ring appear as doublets (δ 8.2–8.5 ppm for C-H adjacent to Cl). The aniline NH₂ group shows broad signals (δ 5.0–5.5 ppm) that may disappear on D₂O exchange. Methoxy protons resonate at δ 3.8–4.0 ppm .

- ¹³C NMR: Pyrimidine carbons adjacent to electronegative groups (Cl, O) appear downfield (δ 150–160 ppm). The methoxy carbon is typically δ 55–57 ppm .

- IR: Strong absorption at ~1250 cm⁻¹ (C-O-C stretch) and ~3350 cm⁻¹ (N-H stretch). The absence of OH stretches confirms ether formation .

- MS: Molecular ion peak [M+H]⁺ should match the molecular weight (277.68 g/mol). Fragmentation patterns include loss of Cl (m/z 242) and methoxy groups (m/z 247) .

Q. What are the stability considerations for storing this compound, and how can degradation be minimized?

Methodological Answer:

- Light Sensitivity: Store in amber vials to prevent photodegradation of the aniline moiety .

- Moisture Control: Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the pyrimidinyloxy group .

- Temperature: Long-term storage at –20°C under inert gas (N₂/Ar) minimizes oxidative decomposition.

- Monitoring: Regular TLC or HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products like 3-aminophenol or 2-chloro-5-methoxypyrimidin-4-ol .

Advanced Research Questions

Q. How can crystallographic data resolve molecular structure ambiguities, and what challenges arise during refinement?

Methodological Answer:

- Data Collection: High-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at low temperature (100 K) reduces thermal motion artifacts. SHELXL (via Olex2) is recommended for refinement .

- Challenges:

- Validation: Check R-factor convergence (<5%) and ADDSYM alerts in PLATON to detect missed symmetry .

Q. What methodologies elucidate substituent effects on the pyrimidine ring's electronic properties and reactivity?

Methodological Answer:

- Computational Analysis:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electron density (e.g., Fukui indices) and predict nucleophilic/electrophilic sites .

- Hammett Studies: Compare reaction rates of analogs (e.g., 3-((2-Fluoro-5-methoxypyrimidin-4-yl)oxy)aniline) to derive σ values for substituent electronic contributions .

- Experimental Probes:

Q. How can researchers resolve contradictory data on regioselectivity in nucleophilic attacks on the pyrimidin-4-yloxy moiety?

Methodological Answer:

- Isotopic Labeling: Synthesize ¹⁸O-labeled 3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline to track oxygen migration during hydrolysis via mass spectrometry .

- Cryo-EM/SC-XRD: Capture intermediate structures during reactions to identify transient attack positions .

- Competition Experiments: React with competing nucleophiles (e.g., thiophenol vs. morpholine) under controlled conditions to quantify site preference .

Q. What strategies evaluate this compound's potential as a kinase inhibitor scaffold?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase, PDB ID: 1M17). Focus on H-bonding with pyrimidine N1 and hydrophobic interactions with the chloro group .

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., 5-methoxy → 5-ethoxy) and test IC₅₀ values in kinase inhibition assays (e.g., ADP-Glo™) .

- Biophysical Assays: Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to validate docking predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。